molecular formula C17H22N4O5S B6757775 N-[2-[2-(3-hydroxyphenyl)morpholin-4-yl]-2-oxoethyl]-1,2-dimethylimidazole-4-sulfonamide

N-[2-[2-(3-hydroxyphenyl)morpholin-4-yl]-2-oxoethyl]-1,2-dimethylimidazole-4-sulfonamide

Cat. No.: B6757775
M. Wt: 394.4 g/mol
InChI Key: FJTGXDRBTACPPK-UHFFFAOYSA-N
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Description

N-[2-[2-(3-hydroxyphenyl)morpholin-4-yl]-2-oxoethyl]-1,2-dimethylimidazole-4-sulfonamide is a complex organic compound that features a morpholine ring, an imidazole ring, and a sulfonamide group

Properties

IUPAC Name

N-[2-[2-(3-hydroxyphenyl)morpholin-4-yl]-2-oxoethyl]-1,2-dimethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-12-19-16(11-20(12)2)27(24,25)18-9-17(23)21-6-7-26-15(10-21)13-4-3-5-14(22)8-13/h3-5,8,11,15,18,22H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTGXDRBTACPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(3-hydroxyphenyl)morpholin-4-yl]-2-oxoethyl]-1,2-dimethylimidazole-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(3-hydroxyphenyl)morpholin-4-yl]-2-oxoethyl]-1,2-dimethylimidazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imidazole ring can undergo reduction reactions to form dihydroimidazole derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[2-[2-(3-hydroxyphenyl)morpholin-4-yl]-2-oxoethyl]-1,2-dimethylimidazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[2-(3-hydroxyphenyl)morpholin-4-yl]-2-oxoethyl]-1,2-dimethylimidazole-4-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(3-hydroxyphenyl)morpholin-4-yl]-2-oxoethyl]-1-methylimidazole-4-sulfonamide
  • **N-[2-(3-hydroxyphenyl)morpholin-4-yl]-2-oxoethyl]-1,2-dimethylimidazole-4-sulfonamide

Uniqueness

N-[2-[2-(3-hydroxyphenyl)morpholin-4-yl]-2-oxoethyl]-1,2-dimethylimidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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